3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile
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Overview
Description
3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C17H16N2S and a molecular weight of 280.39 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a mercapto group and a tetrahydro-isoquinoline core .
Preparation Methods
The synthesis of 3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of p-toluidine with a suitable aldehyde, followed by cyclization and introduction of the mercapto group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to yield thiols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function and activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile include:
1-(4-methylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile: Shares a similar core structure but differs in the position and nature of substituents.
Other tetrahydro-isoquinoline derivatives: These compounds have variations in the substituents on the isoquinoline ring, leading to different chemical and biological properties
Properties
IUPAC Name |
1-(4-methylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)15(10-18)17(20)19-16/h6-9H,2-5H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBLVDBNRGBMFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3CCCCC3=C(C(=S)N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358867 |
Source
|
Record name | 3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129340-04-1 |
Source
|
Record name | 3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-MERCAPTO-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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